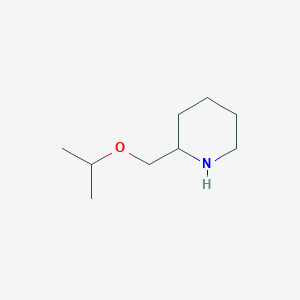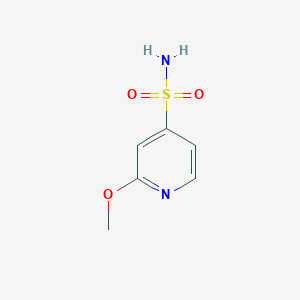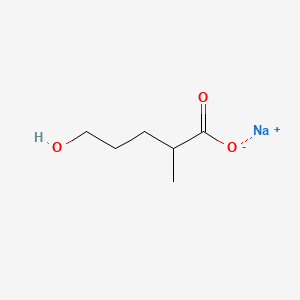![molecular formula C13H17BrO2S B13587426 2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
2-[(5-Bromopentyl)sulfanyl]phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Bromopentyl)sulfanyl]phenylacetate is an organic compound with the molecular formula C₁₃H₁₇BrO₂S It is a derivative of phenylacetate, where a 5-bromopentyl group is attached via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopentyl)sulfanyl]phenylacetate typically involves the reaction of phenylacetate with 5-bromopentylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-[(5-Bromopentyl)sulfanyl]phenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols or other reduced derivatives.
科学研究应用
2-[(5-Bromopentyl)sulfanyl]phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(5-Bromopentyl)sulfanyl]phenylacetate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. These reactions can modify the compound’s structure and function, allowing it to interact with biological molecules such as proteins and enzymes, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
Phenylacetate: Lacks the 5-bromopentyl and sulfanyl groups, making it less reactive in certain chemical reactions.
5-Bromopentylthiol: Contains the 5-bromopentyl group but lacks the phenylacetate moiety, limiting its applications.
Phenylthioacetate: Contains the phenyl and sulfanyl groups but lacks the 5-bromopentyl group, affecting its reactivity and applications.
Uniqueness
2-[(5-Bromopentyl)sulfanyl]phenylacetate is unique due to the presence of both the 5-bromopentyl and phenylacetate moieties, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C13H17BrO2S |
|---|---|
分子量 |
317.24 g/mol |
IUPAC 名称 |
[2-(5-bromopentylsulfanyl)phenyl] acetate |
InChI |
InChI=1S/C13H17BrO2S/c1-11(15)16-12-7-3-4-8-13(12)17-10-6-2-5-9-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI 键 |
BUYKDHPKUXNGFL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC=C1SCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)
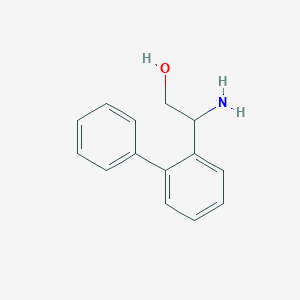
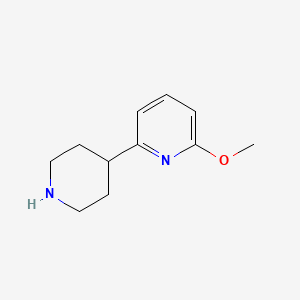
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)
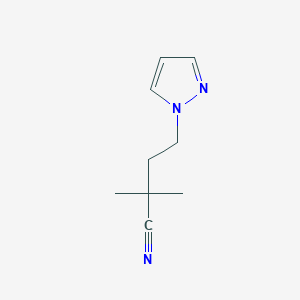
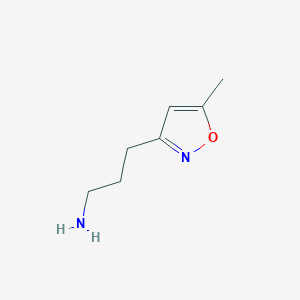

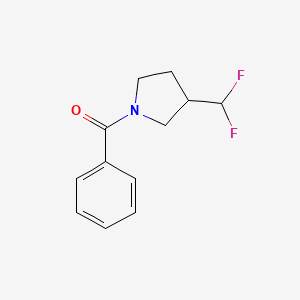

![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
![tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate](/img/structure/B13587415.png)
